2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one
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Overview
Description
2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one is a synthetic organic compound with the molecular formula C13H22N2O2 It is characterized by the presence of a piperazine ring substituted with a prop-2-enoyl group and an ethyl-butanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one typically involves the reaction of 2-ethylbutan-1-one with 4-prop-2-enoylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the formation of the desired product. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as indicated by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. Purification steps, such as recrystallization or column chromatography, are employed to isolate the compound from any impurities.
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as halides or amines replace the prop-2-enoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Alkyl halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Alkylated or aminated derivatives of the original compound.
Scientific Research Applications
2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways or modulate receptor signaling pathways, resulting in therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Ethyl-1-(4-nitrophenyl)piperazin-1-yl)butan-1-one: Similar structure but with a nitrophenyl group instead of a prop-2-enoyl group.
2-Ethyl-1-(4-methylpiperazin-1-yl)butan-1-one: Similar structure but with a methyl group instead of a prop-2-enoyl group.
Uniqueness
2-Ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one is unique due to the presence of the prop-2-enoyl group, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-ethyl-1-(4-prop-2-enoylpiperazin-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-4-11(5-2)13(17)15-9-7-14(8-10-15)12(16)6-3/h6,11H,3-5,7-10H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYFYLMFMPSWHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)N1CCN(CC1)C(=O)C=C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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